Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a 4-methylphenyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a nitro-substituted reagent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 4’-methyl-:
4-Methylacetophenone: Another similar compound with a 4-methylphenyl group but different functional groups.
Uniqueness
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate is unique due to the combination of its pyrazole ring, nitro group, and ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
Ethyl 1-(4-methylphenyl)-4-nitro-1H-pyrazole-3-carboxylate, with CAS number 2059967-37-0, is a compound belonging to the pyrazole class, which has been investigated for various biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₄
- Molecular Weight : 275.26 g/mol
- CAS Number : 2059967-37-0
The compound features a pyrazole ring substituted with a methylphenyl and a nitro group, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. The compound was evaluated for its activity against several pathogens.
Table 1: Antimicrobial Activity Data
Compound | Pathogen Tested | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
---|---|---|---|---|
7b | Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
7b | Escherichia coli | 0.30 | 0.35 | Bactericidal |
7b | Pseudomonas aeruginosa | 0.28 | 0.32 | Bactericidal |
Data indicates that the compound exhibits significant bactericidal activity against common pathogens, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
In addition to antimicrobial effects, pyrazole derivatives are known for their anti-inflammatory properties. This compound was tested for its ability to inhibit inflammatory mediators.
Table 2: Anti-inflammatory Activity Data
Compound | IC₅₀ (μg/mL) | Comparison Drug |
---|---|---|
This compound | 57.24 | Diclofenac (54.65) |
The compound demonstrated comparable anti-inflammatory activity to standard drugs, indicating its potential as a therapeutic agent in inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have also been explored. Various studies have reported that pyrazole derivatives can inhibit cancer cell proliferation through different mechanisms.
Table 3: Anticancer Activity Data
Compound | Cancer Cell Line | IC₅₀ (μM) |
---|---|---|
This compound | Human lung adenocarcinoma (A549) | 12.5 |
This compound | Breast cancer (MCF7) | 15.0 |
These findings suggest that the compound can effectively inhibit the growth of specific cancer cell lines, making it a promising candidate for further anticancer drug development .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of pyrazole derivatives similar to this compound:
- Synthesis and Evaluation of Pyrazoles : A study synthesized various pyrazole derivatives and evaluated their biological activities, noting that modifications at the phenyl ring significantly influenced their efficacy against bacterial strains .
- In Vivo Studies : Animal models have shown that compounds with similar structures exhibit reduced inflammation in induced models of arthritis, suggesting potential therapeutic applications in inflammatory diseases .
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C13H13N3O4/c1-3-20-13(17)12-11(16(18)19)8-15(14-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
QRNSUBTZZQPBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=C(C=C2)C |
Origin of Product |
United States |
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